1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl, methoxy, and dimethylamino precursors with a suitable isocyanate or isothiocyanate to form the urea linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group, which is a common functional group in organic chemistry and is known to participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents .Scientific Research Applications
New Oxidatively Removable Carboxy Protecting Groups
Research indicates that compounds with similar structural features, such as those with hydroxy, methoxy, and dimethylamino groups, can be efficiently oxidized under controlled conditions. This property is significant for developing new oxidatively removable protecting groups for carboxylic acids, which are pivotal in synthetic organic chemistry and drug development processes (C. Kim & P. F. Misco, 1985).
Synthesis of Deuterium-labeled Compounds for Pharmacokinetic Studies
Another research application involves the synthesis of deuterium-labeled analogs of related compounds for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. These labeled compounds are crucial for pharmacokinetic studies, including drug absorption, distribution, and metabolism, highlighting their importance in drug development and research (D. Liang et al., 2020).
Controlled Drug Release Systems
Compounds with structural similarities have been encapsulated in poly(lactic acid) (PLA) membranes, showing potential applications in controlled drug release systems and tissue engineering. The research into these DBA analogs encapsulated in PLA membranes can lead to the development of new materials for medical applications, highlighting their biocompatibility and potential for controlled release (GA. Alcántara Blanco et al., 2020).
Anion Recognition Properties
Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes have been synthesized, with studies on their anion recognition properties through photophysical and theoretical studies. These findings are relevant for sensor development and understanding anion interactions at the molecular level, indicating the broad applicability of such compounds in analytical chemistry (Gurjaspreet Singh et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-22(2)16-8-6-15(7-9-16)18(23)13-21-19(24)20-12-14-4-10-17(25-3)11-5-14/h4-11,18,23H,12-13H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDRCKWGQPGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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